![molecular formula C20H26N6O3S B2743505 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide CAS No. 2309752-68-7](/img/structure/B2743505.png)

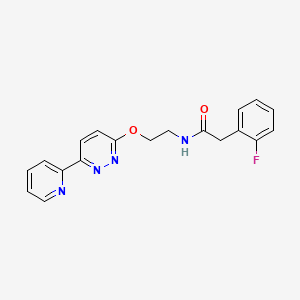

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

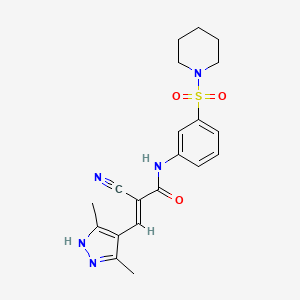

The synthesis of related compounds involves reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums . The primary addition products are then oxidized to afford previously unknown compounds .Molecular Structure Analysis

The structure of related compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, mass spectra, and X-ray analysis .Chemical Reactions Analysis

The reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles lead to the formation of addition products . Depending on the conditions of oxidation of intermediate adducts, 1,4-dihydro derivative or products of aromatization of the triazine ring can be obtained .Applications De Recherche Scientifique

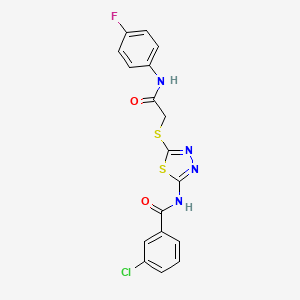

- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers have investigated their effectiveness against malaria parasites, making this compound a potential candidate for novel antimalarial drugs.

- The same class of compounds has also shown antidepressant activity . Their impact on neurotransmitter systems and mood regulation warrants further exploration for potential therapeutic applications.

- The 1H-[1,2,4]triazino[5,6-b]indole derivatives exhibit antileishmanial properties . Leishmaniasis, caused by protozoan parasites, remains a global health concern. Investigating this compound’s efficacy against Leishmania species is crucial.

- Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity . Their ability to interact with DNA molecules makes them relevant for cancer research and antiviral drug development.

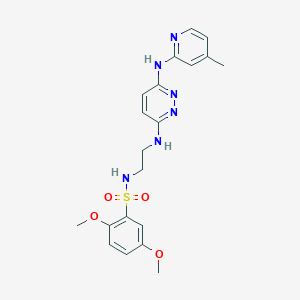

- Researchers have synthesized energetic materials based on fused-triazole structures, including [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines and [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds . These materials have good thermal stability and detonation properties, making them suitable for applications in propellants and explosives.

- Triazole-fused heterocyclic derivatives, such as triazolo[1,5-a]pyrimidine, triazolo[4,5-c]pyridine, and triazolo[4,3-a]quinoxaline, have been explored for antibacterial activity . Investigating the antibacterial potential of our compound could yield promising results.

Antimalarial Activity

Antidepressant Properties

Antileishmanial Activity

DNA Intercalating Agents

Energetic Materials

Antibacterial Candidates

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3S/c1-20(2,3)19-22-21-17-9-10-18(23-26(17)19)25-12-14(13-25)24(4)30(27,28)16-8-6-7-15(11-16)29-5/h6-11,14H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRLVIQUSVPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide](/img/structure/B2743422.png)

![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)

![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)

![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)

![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide](/img/structure/B2743444.png)